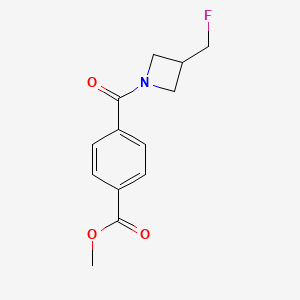

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate

Beschreibung

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Eigenschaften

IUPAC Name |

methyl 4-[3-(fluoromethyl)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c1-18-13(17)11-4-2-10(3-5-11)12(16)15-7-9(6-14)8-15/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNMRZJFVJNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is characterized by its unique structure, which includes an azetidine ring and a fluoromethyl group. This structure allows for diverse chemical reactivity:

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions yield alcohols or amines, typically using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the fluoromethyl group or the azetidine ring, leading to derivatives such as azido or thiol-substituted compounds.

Organic Synthesis

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate serves as a valuable building block in organic synthesis. Its ability to undergo various transformations makes it suitable for preparing complex molecules, including pharmaceutical compounds and agrochemicals.

Research has indicated that this compound exhibits potential bioactivity, particularly in drug discovery. It has been investigated for:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess significant antimicrobial activity against various pathogens. For instance, modifications to the azetidine ring have led to enhanced efficacy against Mycobacterium smegmatis and other bacterial strains .

- Anticancer Activity : Preliminary screenings indicate that certain derivatives demonstrate promising anticancer properties, with some compounds showing inhibition rates exceeding 70% against specific cancer cell lines .

Medicinal Chemistry

The unique structural features of methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate make it an attractive candidate for medicinal chemistry:

- Therapeutic Potential : The compound has been explored for its potential use as a therapeutic agent due to its interaction with biological targets. The azetidine ring's strain may facilitate binding to active sites on enzymes or receptors, potentially modulating their activity .

- Drug Development : Its derivatives are being synthesized and tested for their pharmacological profiles, focusing on optimizing bioactivity and minimizing toxicity.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Research in Pharmacy, derivatives of methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate were synthesized and evaluated for their antimicrobial activity. Compounds exhibited varying degrees of efficacy against a range of microorganisms, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of this compound demonstrated that specific derivatives showed significant inhibition against leukemia cell lines. This study underscores the potential for developing new anticancer agents based on the azetidine framework .

Wirkmechanismus

The mechanism of action of Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

3-Fluoroazetidine: A simpler fluorinated azetidine compound.

Azetidine-1-carboxamide: Used in medicinal chemistry for its bioactive properties.

Uniqueness

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is unique due to the combination of the azetidine ring, fluoromethyl group, and benzoate ester, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is characterized by its unique azetidine structure, which contributes to its biological properties. The compound has the following chemical structure:

- IUPAC Name : Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate

- CAS Number : 2034290-99-6

Synthesis Methods

The synthesis of methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate typically involves:

- Preparation of Azetidine Derivative : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Carbonylation Reaction : The azetidine derivative is then reacted with methyl 4-carboxybenzoate to form the final ester product.

Biological Activity

Research indicates that methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate exhibits several biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Mechanism : It may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Activity Against Bacteria : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in laboratory tests.

- Mechanism of Action : The antimicrobial effect is likely due to disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate has been evaluated for its anti-inflammatory properties:

- In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

The biological effects of methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Receptor Modulation : The compound could modulate receptor activity that influences cellular responses to external stimuli .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.